molecular formula C15H21BrN4O3 B2677040 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine CAS No. 2379977-47-4

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine

Cat. No.: B2677040
CAS No.: 2379977-47-4
M. Wt: 385.262
InChI Key: DIOFWPSHBCNZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyrimidine moiety linked to a morpholine ring through a piperidine carbonyl bridge, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine and morpholine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is known to bind to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyrimidin-2-yl)morpholine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-morpholin-1-ylpyrimidine

Uniqueness

What sets 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4O3/c16-13-8-17-14(18-9-13)23-11-12-2-1-3-20(10-12)15(21)19-4-6-22-7-5-19/h8-9,12H,1-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOFWPSHBCNZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCOCC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.